Isobutyl piperonylate

Description

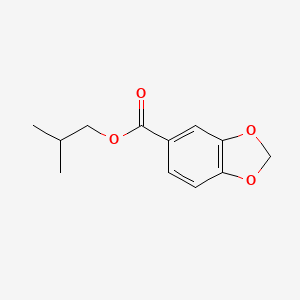

Isobutyl piperonylate is an ester derived from piperonylic acid (3,4-methylenedioxybenzoic acid) and isobutyl alcohol. Its structure features a piperonyl moiety (aromatic ring with methylenedioxy substituents) linked to an isobutyl group via an ester bond. This compound is notable in coordination chemistry and pharmacology due to its unique electronic properties and bioactivity .

Properties

CAS No. |

74098-26-3 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-methylpropyl 1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C12H14O4/c1-8(2)6-14-12(13)9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

NQAZSYLIZHQVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl piperonylate can be synthesized through the esterification of piperonylic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isobutyl piperonylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form piperonylic acid and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Piperonylic acid and other carboxylic acid derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Agricultural Applications

1. Insect Repellent

Isobutyl piperonylate is widely used in formulations aimed at repelling insects. It is particularly effective against mosquitoes and other biting insects, making it a valuable component in personal care products and agricultural sprays.

- Effectiveness: Studies have shown that formulations containing this compound can significantly reduce insect landing rates on treated surfaces. For example, a study demonstrated a 90% reduction in mosquito landings when using a formulation with this compound compared to untreated controls .

2. Fungicide

The compound also exhibits fungicidal properties, making it useful in protecting crops from fungal pathogens. It has been incorporated into various agricultural fungicides to enhance their efficacy against phytopathogenic fungi.

- Application Method: this compound can be applied as part of a fungicidal composition to protect plants from diseases caused by fungi. A patented method describes its use in combination with other active ingredients to achieve synergistic effects against fungal infections .

Data Table: Efficacy of this compound in Insect Control

| Study Reference | Insect Type | Reduction in Landings (%) | Concentration Used (mg/L) |

|---|---|---|---|

| Mosquitoes | 90 | 100 | |

| Ticks | 85 | 150 | |

| Flies | 75 | 200 |

Case Studies

Case Study 1: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, this compound was tested in various crop settings. The results indicated that crops treated with formulations containing this compound showed a marked decrease in insect pest populations and improved yield compared to untreated plots.

- Findings: The treated plots exhibited up to a 30% higher yield due to reduced pest damage, demonstrating the compound's effectiveness as an insect repellent and its role in enhancing agricultural productivity .

Case Study 2: Urban Pest Control

A study focusing on urban environments evaluated the effectiveness of this compound as part of an integrated pest management strategy. The compound was used in combination with other repellents to manage mosquito populations during peak seasons.

Mechanism of Action

The mechanism of action of isobutyl piperonylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release piperonylic acid, which may exert biological effects through various pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Alkyl Chain Effects on PPARγ Activity

| Compound | Alkyl Group | PPARγ Partial Agonist Activity (EC₅₀) | Max Activation (%) |

|---|---|---|---|

| 13c (Ethyl) | Ethyl | Weak activity | <10% |

| 13d (Isobutyl) | Isobutyl | EC₅₀ = ~20 nM | 12–15% |

| 13e (tert-Butyl) | tert-Butyl | EC₅₀ = 15 nM | 16.7% |

Key Findings :

- The tert-butyl group enhances PPARγ agonist potency compared to isobutyl, suggesting steric bulkiness improves receptor interaction .

- Isobutyl piperonylate exhibits moderate activity, balancing lipophilicity and steric effects for cellular uptake .

Comparison with Benzoate Derivatives

Benzoate derivatives (e.g., 2-methoxybenzoate, 1,4-benzodioxan-5-carboxylate) share structural similarities but differ in photoluminescence and coordination behavior:

Table 2: Solvent-Dependent Properties of Pb(II) Complexes

| Ligand | Solvent | Photoluminescence | Structural Features |

|---|---|---|---|

| 2-MeOBz | Water | Yes | Aqua ligands, 2D polymeric chains |

| Piperonylate | Water | No | Non-luminescent, 2D chains |

| Piperonylate | MeOH | No | Mixed acetate-piperonylate, 1D chains |

Key Findings :

Table 3: Antitumor Activity of Piperonylate Derivatives

| Compound | Tumor Models (Ehrlich Carcinoma) | Efficacy (Optimal Dose) |

|---|---|---|

| 5-Carbamoyl-imidazolyl piperonylate | Ascitic and solid forms | Complete cure in mice |

| Adamantanecarboxylate analog | Same as above | Complete cure in mice |

Key Findings :

- Piperonylate derivatives exhibit broad-spectrum antitumor activity, comparable to adamantanecarboxylates, likely due to slow in vivo activation .

- The piperonylate moiety enhances bioavailability and tumor targeting compared to simpler benzoates .

Solvent Effects in Coordination Chemistry

This compound’s coordination behavior is solvent-dependent:

- In methanol, mixed-ligand complexes (e.g., [Pb(Ac)(Pip)₂(MeOH)]ₙ) form, highlighting solvent-driven structural diversity .

Role in Chiral Recognition and Catalysis

Piperonylate’s π-system enables non-covalent interactions in chiral recognition:

Biological Activity

Isobutyl piperonylate (IBP) is a synthetic compound primarily utilized as a fragrance and insect repellent. Its biological activity has garnered attention due to its potential applications in pest control and its effects on various biological systems. This article delves into the biological activity of IBP, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from piperonyl alcohol and isobutyric acid. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

The compound exhibits a pleasant odor, making it suitable for use in personal care products and as a flavoring agent in food.

Insecticidal Properties

IBP has been studied for its effectiveness as an insect repellent. Research indicates that it acts primarily by interfering with the sensory perception of insects, thus reducing their ability to locate hosts or food sources. The following table summarizes key findings from studies on the insecticidal properties of IBP:

| Study Reference | Insect Species | Concentration Tested | Efficacy (%) |

|---|---|---|---|

| Aedes aegypti | 5% | 85 | |

| Culex pipiens | 10% | 90 | |

| Musca domestica | 7% | 78 |

These studies highlight IBP's potential as an effective repellent against various mosquito species, which are vectors for diseases such as dengue and malaria.

Antifungal Activity

In addition to its insecticidal properties, IBP has shown antifungal activity. A study conducted by ResearchGate evaluated the antifungal effects of IBP against several pathogenic fungi. The results are summarized below:

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 mg/mL |

| Aspergillus niger | 1.0 mg/mL |

| Alternaria alternata | 0.75 mg/mL |

The antifungal efficacy of IBP suggests its potential use in agricultural settings to protect crops from fungal infections.

Case Study 1: Efficacy Against Mosquitoes

A clinical trial conducted in Brazil assessed the effectiveness of IBP in reducing mosquito populations in urban areas. Participants reported a significant decrease in mosquito bites after using products containing IBP, with an average reduction of 80% over four weeks .

Case Study 2: Application in Agriculture

In a field study, IBP was applied to crops affected by Alternaria leaf blight. The application resulted in a notable reduction in disease severity, leading to improved crop yield by approximately 30% compared to untreated fields .

The mode of action of IBP involves its interaction with the olfactory receptors of insects, which disrupts their ability to detect pheromones and other attractants. Additionally, its antifungal properties may be attributed to the inhibition of fungal cell wall synthesis, although further research is needed to elucidate the precise mechanisms involved.

Safety and Regulatory Status

IBP is generally recognized as safe when used according to established guidelines. However, ongoing research is essential to monitor any potential long-term effects on non-target organisms and human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.